molecular formula C16H17N3O4 B12296925 Pyroglutamyltryptophan

Pyroglutamyltryptophan

Cat. No.: B12296925
M. Wt: 315.32 g/mol
InChI Key: QMMASWWWQRGQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxoprolyltryptophan can be achieved through various synthetic routes. One common method involves the reaction of tryptophan with pyroglutamic acid under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 5-Oxoprolyltryptophan involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Oxoprolyltryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Oxoprolyltryptophan may lead to the formation of oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .

Scientific Research Applications

5-Oxoprolyltryptophan has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Oxoprolyltryptophan involves its role as a substrate for investigating serotonin increase at the cerebral level. It interacts with specific molecular targets and pathways involved in serotonin synthesis and regulation. This interaction leads to an increase in serotonin levels, which can have various physiological and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxoprolyltryptophan is unique in its specific role as a model substrate for investigating serotonin increase at the cerebral level. Unlike other similar compounds, it provides a specific and controlled way to study serotonin regulation and its effects on the brain .

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c20-14-6-5-12(18-14)15(21)19-13(16(22)23)7-9-8-17-11-4-2-1-3-10(9)11/h1-4,8,12-13,17H,5-7H2,(H,18,20)(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMASWWWQRGQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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